molecular formula C12H11Br2N5O2S B12650753 2-[(6,8-Dibromo-2-methyl-4-oxoquinazolin-3(4H)-yl)acetyl]hydrazine-1-carbothioamide CAS No. 68377-74-2

2-[(6,8-Dibromo-2-methyl-4-oxoquinazolin-3(4H)-yl)acetyl]hydrazine-1-carbothioamide

Cat. No.: B12650753
CAS No.: 68377-74-2
M. Wt: 449.12 g/mol
InChI Key: ZDOOIAUSKWQYDC-UHFFFAOYSA-N
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Description

NSC 317048 is a compound identified as a novel inhibitor of eukaryotic protein synthesis. It has been studied for its potential to inhibit the initiation of protein synthesis, making it a valuable tool in understanding gene function and the molecular mechanisms of translation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of NSC 317048 involves a series of chemical reactions that typically include the formation of key intermediates through various organic synthesis techniques. The exact synthetic route may vary, but it generally involves the use of specific reagents and catalysts under controlled conditions to achieve the desired product.

Industrial Production Methods

Industrial production of NSC 317048 would likely involve scaling up the laboratory synthesis methods to larger reactors and optimizing the reaction conditions for higher yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

NSC 317048 undergoes several types of chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate and chromium trioxide.

    Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

NSC 317048 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool to study the mechanisms of protein synthesis and the effects of translation inhibitors.

    Biology: Helps in understanding the role of protein synthesis in cellular processes and gene expression.

    Medicine: Potential therapeutic applications in treating diseases related to protein synthesis dysregulation, such as cancer.

    Industry: Used in the development of new drugs and therapeutic agents targeting protein synthesis pathways.

Mechanism of Action

NSC 317048 exerts its effects by inhibiting the initiation of protein synthesis. It targets specific molecular pathways involved in the translation process, such as the cap-dependent initiation and internal ribosome entry site (IRES)-mediated initiation. By blocking these pathways, NSC 317048 prevents the assembly of the translation machinery, thereby inhibiting protein synthesis.

Comparison with Similar Compounds

Similar Compounds

    Cycloheximide: Another inhibitor of protein synthesis that acts by interfering with the elongation phase of translation.

    Puromycin: An antibiotic that causes premature chain termination during translation.

    Anisomycin: Inhibits protein synthesis by binding to the ribosome and blocking peptide bond formation.

Uniqueness

NSC 317048 is unique in its ability to specifically inhibit the initiation phase of protein synthesis, whereas other inhibitors may target different stages of the translation process. This specificity makes NSC 317048 a valuable tool for studying the initiation mechanisms and developing targeted therapies.

Properties

CAS No.

68377-74-2

Molecular Formula

C12H11Br2N5O2S

Molecular Weight

449.12 g/mol

IUPAC Name

[[2-(6,8-dibromo-2-methyl-4-oxoquinazolin-3-yl)acetyl]amino]thiourea

InChI

InChI=1S/C12H11Br2N5O2S/c1-5-16-10-7(2-6(13)3-8(10)14)11(21)19(5)4-9(20)17-18-12(15)22/h2-3H,4H2,1H3,(H,17,20)(H3,15,18,22)

InChI Key

ZDOOIAUSKWQYDC-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C(C=C2Br)Br)C(=O)N1CC(=O)NNC(=S)N

Origin of Product

United States

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